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Compound of Interest

Compound Name: Pranlukast hemihydrate

Cat. No.: B1239672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis pathways for

Pranlukast hemihydrate, a potent and selective cysteinyl leukotriene receptor antagonist. The

document elucidates the core chemical transformations, key intermediates, and a thorough

analysis of the associated impurities. Experimental protocols for pivotal reactions are detailed,

and quantitative data is summarized for clarity. Visual diagrams generated using Graphviz are

provided to illustrate the synthetic routes and impurity formation mechanisms, offering a

comprehensive resource for professionals in pharmaceutical research and development.

Introduction to Pranlukast Hemihydrate
Pranlukast is a leukotriene receptor antagonist used in the management of asthma and other

allergic conditions.[1][2][3][4][5] By selectively blocking the cysteinyl leukotriene receptor 1

(CysLT1), Pranlukast inhibits the pro-inflammatory effects of leukotrienes, leading to reduced

bronchoconstriction and inflammation.[3][5] The active pharmaceutical ingredient (API) is

typically used in its hemihydrate form. Understanding the synthesis and impurity profile of

Pranlukast hemihydrate is critical for ensuring its quality, safety, and efficacy.
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The synthesis of Pranlukast hemihydrate involves the convergence of two key intermediates:

8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran and 4-(4-phenylbutoxy)benzoic acid.

Several routes have been reported for the preparation of these intermediates.

Synthesis of Key Intermediate: 8-Amino-4-oxo-2-(1H-
tetrazol-5-yl)-4H-1-benzopyran
One common pathway to this intermediate begins with 2-hydroxy-3-nitro-acetophenone. The

synthesis proceeds through the formation of a chromene ring, followed by the introduction of

the tetrazole moiety and subsequent reduction of the nitro group.[6]

A detailed synthetic approach involves the following steps:

Condensation and Cyclization: 2-hydroxy-3-nitro-acetophenone is condensed with diethyl

oxalate, followed by cyclization to form the chromene ring.[6]

Ammonolysis and Dehydration: The resulting ester is treated with ammonia to form an

amide, which is then dehydrated to a nitrile (2-cyano-8-nitro-1-benzopyran-4-one).[7]

Tetrazole Formation: The nitrile undergoes a [2+3] cycloaddition with sodium azide to form

the tetrazole ring.[6][7]

Nitro Group Reduction: The nitro group is reduced to an amine, yielding 8-amino-4-oxo-2-

(1H-tetrazol-5-yl)-4H-1-benzopyran.[6] This intermediate is often used as its hydrochloride

salt.[2][3][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1239672?utm_src=pdf-body
https://patents.google.com/patent/CN101781288B/en
https://patents.google.com/patent/CN101781288B/en
https://newdrugapprovals.org/2014/10/21/pranlukast/
https://patents.google.com/patent/CN101781288B/en
https://newdrugapprovals.org/2014/10/21/pranlukast/
https://patents.google.com/patent/CN101781288B/en
https://www.pharmaffiliates.com/en/parentapi/pranlukast-hemihydrate-impurities
https://www.bocsci.com/pranlukast-and-impurities-list-1737.html
https://www.arborpharmchem.com/pranlukast-hydrate-intermediates/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Hydroxy-3-nitro-acetophenone

Condensation with Diethyl Oxalate & Cyclization

Ethyl 8-nitro-4-oxo-1-benzopyran-2-carboxylate

Ammonolysis

8-nitro-4-oxo-1-benzopyran-2-carboxamide

Dehydration (e.g., POCl3)

2-Cyano-8-nitro-1-benzopyran-4-one

Cycloaddition with Sodium Azide

8-Nitro-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran

Nitro Group Reduction (e.g., H2/Pd-C)

8-Amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran
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Synthesis of Key Intermediate: 4-(4-
phenylbutoxy)benzoic acid
This intermediate provides the side chain of the Pranlukast molecule. A common synthesis

starts from p-hydroxybenzoic acid and 1-bromo-4-phenylbutane.

A novel synthesis route for 4-(4-phenylbutoxy)benzoic acid has also been described, starting

from beta-bromophenylethane and involving a Grignard reaction.[9]

p-Hydroxybenzoic acid methyl ester

Williamson Ether Synthesis (e.g., K2CO3, DMF)

1-Bromo-4-phenylbutane

Methyl 4-(4-phenylbutoxy)benzoate

Hydrolysis (e.g., NaOH)

4-(4-Phenylbutoxy)benzoic acid

Click to download full resolution via product page

Final Assembly of Pranlukast Hemihydrate
The final step in the synthesis is the amide coupling of 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-

1-benzopyran with 4-(4-phenylbutoxy)benzoic acid. This is typically achieved by first activating

the carboxylic acid, for example, by converting it to an acyl chloride.
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4-(4-Phenylbutoxy)benzoic acid

Activation (e.g., Thionyl Chloride)

4-(4-Phenylbutoxy)benzoyl chloride

Amide Coupling

8-Amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran
(or its HCl salt with base)

Pranlukast

Hydration

Pranlukast Hemihydrate

Click to download full resolution via product page

Impurities in Pranlukast Hemihydrate
Impurity profiling is a critical aspect of drug development and manufacturing. Impurities in

Pranlukast can arise from starting materials, intermediates, by-products of side reactions, or

degradation of the final product.
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Process-Related Impurities
These impurities are related to the manufacturing process.

Unreacted Starting Materials and Intermediates: Residual amounts of 8-amino-4-oxo-2-

(tetrazol-5-yl)benzopyran hydrochloride[2], 4-(4-phenylbutoxy)benzoic acid[3][8][10], 3-

amino-2-hydroxyacetophenone[3][8][10][11], and other precursors can be present in the final

API.

By-products from Side Reactions: Incomplete reactions or competing reaction pathways can

lead to the formation of by-products.

Known Impurities
Several specific impurities of Pranlukast have been identified:

Impurity Name CAS Number Molecular Formula Molecular Weight

Pranlukast Chromene

Carboxylic Acid

Impurity

211116-98-2 C₂₇H₂₃NO₆ 457.48

Pranlukast Chromene

Carboxamide Impurity
136450-10-7 C₂₇H₂₄N₂O₅ 456.50

Pranlukast 8-Amino

Impurity
110683-22-2 C₁₀H₇N₅O₂ 229.20

Pranlukast Benzoic

Acid Impurity
30131-16-9 C₁₇H₁₈O₃ 270.32

Pranlukast Nitroso

Impurity
N/A N/A N/A

Ethyl 1-nitroso-1H-

tetrazole-5-

carboxylate

N/A N/A N/A

Data sourced from Pharmaffiliates and Veeprho.[1][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.pharmaffiliates.com/en/parentapi/pranlukast-hemihydrate-impurities
https://www.bocsci.com/pranlukast-and-impurities-list-1737.html
https://www.arborpharmchem.com/pranlukast-hydrate-intermediates/
https://www.arborpharmchem.com/pranlukast-intermediates/
https://www.bocsci.com/pranlukast-and-impurities-list-1737.html
https://www.arborpharmchem.com/pranlukast-hydrate-intermediates/
https://www.arborpharmchem.com/pranlukast-intermediates/
https://eureka.patsnap.com/patent-CN106588897A
https://www.pharmaffiliates.com/en/products/Intermediates/pranlukast-hemihydrate-impurities
https://veeprho.com/product-category/pranlukast-impurities/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Degradation Impurities
These impurities can form during storage or upon exposure to light, heat, or humidity.

Hydrolysis Products: The amide bond in Pranlukast can be susceptible to hydrolysis, leading

to the formation of 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran and 4-(4-

phenylbutoxy)benzoic acid.[5]

Oxidative Degradation Products: The aromatic rings and other functional groups may be

prone to oxidation.[5]

Synthesis Pathway

Impurity Formation
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Intermediates

Unreacted Starting Materials

Carry-over

Pranlukast Hemihydrate

Residual Intermediates

Carry-over

Side Reaction Products
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Degradation
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Experimental Protocols
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The following are generalized experimental protocols based on published literature.

Researchers should adapt these methods based on their specific laboratory conditions and

safety protocols.

Preparation of 4-(4-phenylbutoxy)benzoyl chloride
Reaction Setup: To a solution of 4-(4-phenylbutoxy)benzoic acid (1.0 eq) in a suitable solvent

such as dimethylacetamide (DMAC) at 0°C, add thionyl chloride (1.2 eq) dropwise.[7]

Reaction Execution: Stir the mixture at 0°C for 10-30 minutes. The completion of the reaction

can be monitored by techniques such as TLC or HPLC.

Work-up: The resulting solution of 4-(4-phenylbutoxy)benzoyl chloride is typically used

directly in the next step without isolation.

Amide Coupling to form Pranlukast
Reaction Setup: In a separate flask, dissolve 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-

benzopyran hydrochloride (1.0 eq) and a base such as triethylamine (1.0 eq) or pyridine (1.0

eq) in DMAC.[7]

Reaction Execution: Slowly add the previously prepared solution of 4-(4-

phenylbutoxy)benzoyl chloride to this mixture. Allow the reaction to stir at room temperature

for 4-5 hours.[7]

Work-up and Purification: Quench the reaction by adding water. The precipitated solid is

collected by filtration and washed with water. The crude product can be purified by

recrystallization from a suitable solvent system, such as an acetone-water mixture, to yield

Pranlukast.[7]

Formation of Pranlukast Hemihydrate
Hydration: The anhydrous Pranlukast is slurried in a mixture of acetone and water.

Reflux and Cooling: The slurry is heated to reflux for approximately 1 hour and then allowed

to cool to room temperature.
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Isolation: The solid is collected by filtration, washed with water, and dried to afford

Pranlukast hemihydrate.

Analytical Techniques for Impurity Detection
The identification and quantification of impurities in Pranlukast hemihydrate require a suite of

analytical techniques.

High-Performance Liquid Chromatography (HPLC): A primary tool for separating and

quantifying impurities. Reversed-phase HPLC with UV detection is commonly employed.[8]

[12]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for the identification and

structural elucidation of impurities, especially those present at low levels.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information

for isolated impurities.

Gas Chromatography (GC): Used for the analysis of residual solvents.[8]

Infrared Spectroscopy (IR): Can be used to identify functional groups and confirm the

chemical composition.[8]

Conclusion
The synthesis of Pranlukast hemihydrate is a multi-step process that requires careful control

of reaction conditions to ensure high purity and yield. A thorough understanding of the potential

impurities, their sources, and appropriate analytical methods for their detection is paramount for

the development of a safe and effective drug product. This guide provides a foundational

understanding of these aspects to aid researchers and professionals in the pharmaceutical

industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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